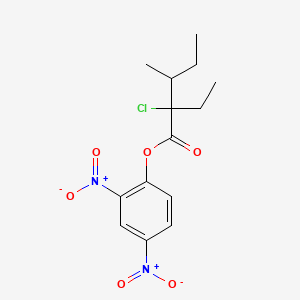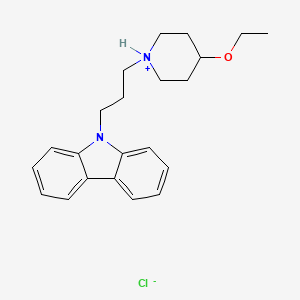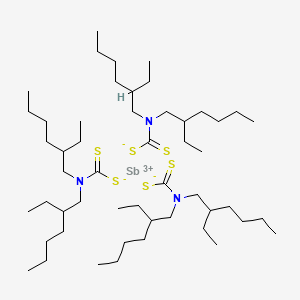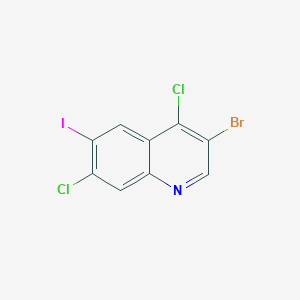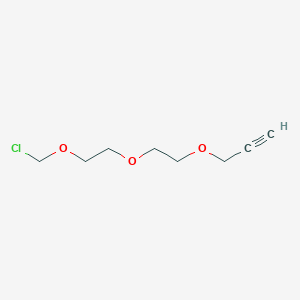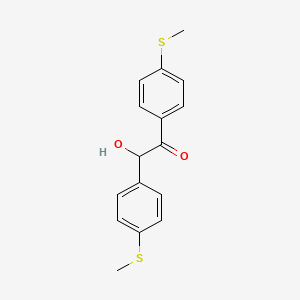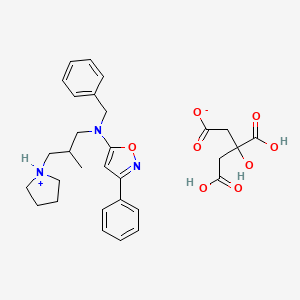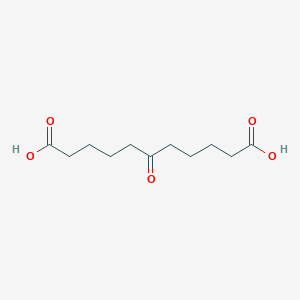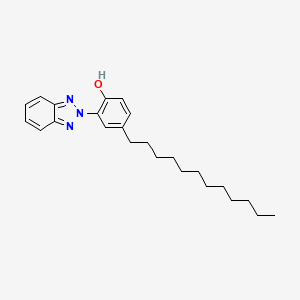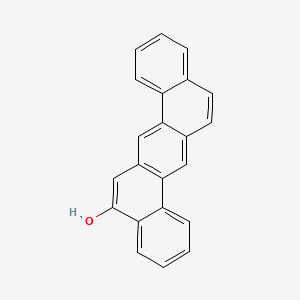![molecular formula C33H69NO12 B13738614 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol CAS No. 37208-53-0](/img/structure/B13738614.png)
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol is a complex organic compound with the molecular formula C15H32O6. It is characterized by multiple ether and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol typically involves multiple steps of etherification and hydroxylation. The process begins with the reaction of propylene oxide with a suitable initiator, such as ethylene glycol, to form intermediate compounds. These intermediates undergo further reactions with additional propylene oxide and other reagents to introduce the desired ether and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts may be used to enhance reaction rates and selectivity. The final product is purified through distillation, crystallization, or chromatography to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ether derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and lubricants due to its multiple functional groups.
Wirkmechanismus
The mechanism of action of 2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ether groups can form hydrogen bonds and interact with polar and non-polar molecules.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanol, 2-(2-hydroxypropoxy): A simpler analog with fewer ether groups.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]: Another ether-alcohol with different substituents.
Uniqueness
2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol is unique due to its multiple ether and hydroxyl groups, which provide a high degree of functionality and versatility in chemical reactions and applications. Its complex structure allows for diverse interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
37208-53-0 |
|---|---|
Molekularformel |
C33H69NO12 |
Molekulargewicht |
671.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C33H69NO12/c1-25(36)17-41-31(7)23-44-28(4)19-38-13-10-34(11-14-39-20-29(5)45-24-32(8)42-18-26(2)37)12-15-40-30(6)21-46-33(9)22-43-27(3)16-35/h25-33,35-37H,10-24H2,1-9H3 |
InChI-Schlüssel |
HEYRCBWUZAIFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OCC(C)OCC(C)OCCN(CCOCC(C)OCC(C)OCC(C)O)CCOCC(C)OCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



